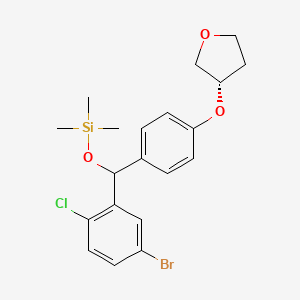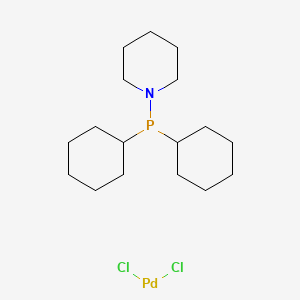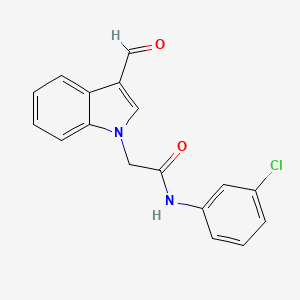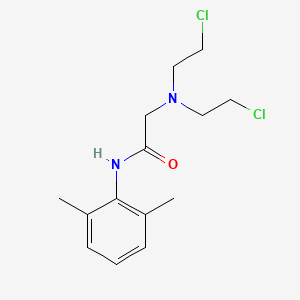![molecular formula C16H13N3O3 B15062633 2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid CAS No. 62294-89-7](/img/structure/B15062633.png)
2-Hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid is an aromatic compound with the molecular formula C16H13N3O3 and a molecular weight of 295.29 g/mol . This compound is known for its unique structure, which includes a quinoxaline moiety linked to a hydroxybenzoic acid framework. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid typically involves the reaction of quinoxaline derivatives with hydroxybenzoic acid under specific conditions. One common method involves the use of anthranilic acid derivatives, which react with quinoxaline derivatives in the presence of suitable catalysts and solvents . The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoxaline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, hydroquinoxaline compounds, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell growth, apoptosis, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxyquinoline: Similar in structure but lacks the quinoxaline moiety.
4-Hydroxyquinoline: Another related compound with different biological activities.
Quinoxaline-2-carboxylic acid: Shares the quinoxaline structure but differs in functional groups.
Uniqueness
2-Hydroxy-4-((quinoxalin-2-ylmethyl)amino)benzoic acid is unique due to its combination of a hydroxybenzoic acid framework with a quinoxaline moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
62294-89-7 |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
2-hydroxy-4-(quinoxalin-2-ylmethylamino)benzoic acid |
InChI |
InChI=1S/C16H13N3O3/c20-15-7-10(5-6-12(15)16(21)22)17-8-11-9-18-13-3-1-2-4-14(13)19-11/h1-7,9,17,20H,8H2,(H,21,22) |
Clave InChI |
BFSPQNXFWSAVSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC(=C(C=C3)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


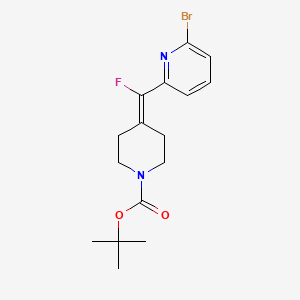
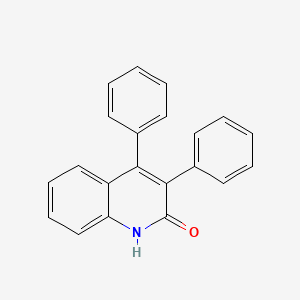
![6-Chloro-2-(2,6-dichloro-3,5-dimethoxyphenyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15062560.png)
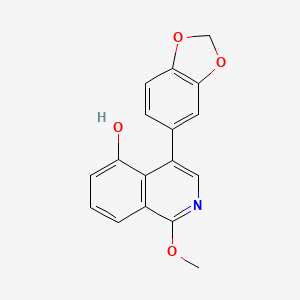

![ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15062596.png)
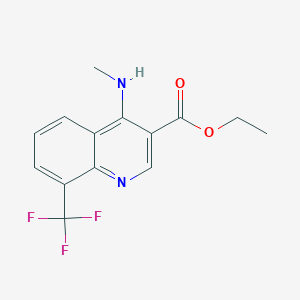

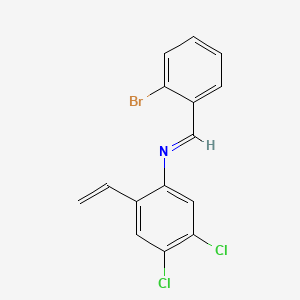
![Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B15062610.png)
